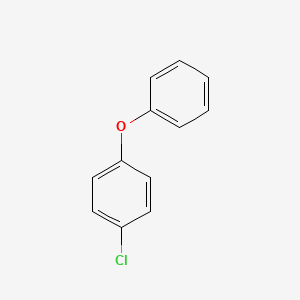

4-Chlorodiphenyl ether

Vue d'ensemble

Description

It is a colorless to light yellow liquid with a molecular weight of 204.65 g/mol . This compound is known for its applications in various fields, including environmental testing and research.

Méthodes De Préparation

4-Chlorodiphenyl ether can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenol with diphenyl ether in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Another method involves the dehalogenation of this compound at 375°C over calcium oxide/calcium hydroxide . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Oxidation and Peroxide Formation

4-Chlorodiphenyl ether undergoes autoxidation in air, forming thermally unstable peroxides that pose explosion risks. This reaction proceeds via radical intermediates at the ether oxygen, with peroxidation rates accelerating under ambient storage conditions . The instability of these peroxide derivatives limits long-term storage without stabilizers.

Key Data:

-

Reactivity: Rapid oxidation observed even at room temperature .

-

Hazard: Peroxides decompose explosively under mechanical shock or heating .

Photolytic Degradation

UV irradiation induces dechlorination and structural rearrangement:

Notably, direct photolysis in water shows limited efficiency (3.3 mg/L solubility restricts reactivity), but sensitized systems using TiO₂ achieve 90% mineralization via hydroxyl radical (- OH) attack .

TiO₂ Photocatalytic Degradation

Mechanistic studies reveal complete mineralization pathways :

Degradation Steps:

-

Initial - OH attack at ether oxygen → C-O bond cleavage

-

Sequential dechlorination → Chloride ion release

-

Aromatic ring hydroxylation → Quinone intermediates

-

Ring-opening → Short-chain carboxylic acids

-

Final oxidation → CO₂ + H₂O

Kinetic Data:

-

Pseudo-first-order rate constant: 0.18 hr⁻¹ (10 ppm initial concentration)

Thermal Decomposition

Combustion analysis shows two-stage degradation:

-

200–400°C: Chlorine elimination as HCl (ΔH = -158 kJ/mol)

-

>400°C: Aromatic backbone fragmentation → CO/CO₂ formation

Residual char yields reach 12% under nitrogen, indicating partial graphitization .

Applications De Recherche Scientifique

Environmental Testing

4-Chlorodiphenyl ether serves as a standard for environmental testing . It is utilized in studies assessing the biodegradability of organic pollutants. Its properties make it suitable for evaluating the behavior of similar compounds in the environment, particularly concerning their persistence and degradation pathways .

Table 1: Environmental Testing Applications

| Application Type | Description |

|---|---|

| Biodegradability Studies | Used to assess the breakdown of organic pollutants. |

| Environmental Standards | Serves as a benchmark for testing other compounds. |

| Toxicity Assessment | Evaluates potential ecological impacts on wildlife. |

Biodegradation Studies

Research indicates that this compound can be effectively degraded by specific bacterial strains under co-metabolic conditions. For example, the strain Sphingomonas sp. SS3 has shown significant capability in degrading this compound, highlighting its potential use in bioremediation efforts .

Case Study: Bacterial Biodegradation

- Study Focus : Investigating the degradation efficiency of this compound by Sphingomonas sp. SS3.

- Findings : The strain was able to degrade substantial amounts of the compound within controlled laboratory conditions, suggesting its applicability in cleaning contaminated sites.

- Implications : This research supports the potential for using specific bacteria in bioremediation strategies for chlorinated organic pollutants.

Synthesis of Chemical Intermediates

This compound is also important in the synthesis of various chemical intermediates, particularly in the production of herbicides and other agrochemicals. It acts as a precursor for compounds that exhibit herbicidal activity, contributing to agricultural productivity .

Table 2: Synthesis Applications

| Intermediate Compound | Description |

|---|---|

| 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether | Used as an internal standard for analytical purposes. |

| Diphenyl Ether Herbicides | Serves as a building block in herbicide formulations. |

Health and Safety Considerations

While this compound has beneficial applications, it also poses health risks upon exposure. It can irritate skin and respiratory systems, necessitating proper safety measures during handling .

Health Hazards Overview

Mécanisme D'action

The mechanism of action of 4-Chlorodiphenyl ether involves its interaction with estrogen receptors, leading to estrogenic effects. It can also undergo dehalogenation reactions, which are catalyzed by calcium oxide/calcium hydroxide at high temperatures . These reactions result in the formation of various products, including diphenyl ether and chloride ions.

Comparaison Avec Des Composés Similaires

4-Chlorodiphenyl ether is similar to other halogenated diphenyl ethers, such as:

4-Bromodiphenyl ether: Similar in structure but contains a bromine atom instead of chlorine.

4-Ethoxyphenol: Contains an ethoxy group instead of a phenyl ether group.

Diphenyl ether: Lacks the halogen substitution, making it less reactive in certain chemical reactions.

Compared to these compounds, this compound is unique due to its specific halogen substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications in environmental testing and industrial synthesis.

Activité Biologique

4-Chlorodiphenyl ether (4-CDE) is a halogenated aromatic compound that has garnered attention due to its biological activity and environmental significance. This article delves into the compound's biodegradation, toxicological effects, and enzymatic interactions, supported by data tables and relevant case studies.

This compound is characterized by its two phenyl rings connected by an ether linkage with a chlorine substituent on one of the phenyl groups. Its chemical formula is and it is known for its persistence in the environment due to its stable structure.

2. Biodegradation Studies

Recent studies have highlighted the biodegradation potential of 4-CDE by various microbial strains. Notably, Pseudomonas fluorescens B01 demonstrated a remarkable ability to degrade 4-CDE, achieving up to 96% biodegradation in co-metabolic cultures within six days. In contrast, other strains like Sphingomonas sp. SS3 showed effective degradation under specific conditions, emphasizing the importance of microbial diversity in bioremediation efforts .

Table 1: Biodegradation Efficiency of this compound by Different Microbial Strains

| Microbial Strain | Biodegradation (%) | Conditions |

|---|---|---|

| Pseudomonas fluorescens B01 | 96% | Co-metabolic |

| Sphingomonas sp. SS3 | Variable | One-substrate conditions |

| Stenotrophomonas sp. WZN-1 | 55% | One-substrate aerobic |

3. Toxicological Effects

Toxicological assessments have shown that 4-CDE can affect mixed-function oxidase (MFO) activities in both rats and fish (trout). In studies where rats were administered doses of 100 mg/kg/day, no significant alterations in MFO activities were observed for 4-CDE; however, other chlorinated diphenyl ethers did show effects such as increased hepatic cytochrome b5 content .

Case Study: Effects on Endometrial Implants

A notable study investigated the impact of repeated injections of 4-CDE on surgically induced endometriosis in mice. The findings indicated that exposure to 4-CDE stimulated the growth of endometrial implants, suggesting potential estrogenic activity . This raises concerns regarding its role as an endocrine disruptor.

4. Enzymatic Activity

The enzymatic activity associated with the metabolism of 4-CDE has been explored in various studies. Specific enzyme assays revealed that the activity of dioxygenases varied significantly depending on the substrate conditions. For instance, cultures with phenolic substrates showed increased dioxygenase activity when co-metabolized with 4-monohalogenated diphenyl ethers compared to those with non-substituted diphenyl ether .

Table 2: Enzymatic Activity in Cultures with Different Substrates

| Substrate Type | Dioxygenase Activity (mU/mg protein) |

|---|---|

| CDE + Phenol | High (237.70 ± 11.89) |

| Non-substituted DE | Low |

| BDE + Phenol | Moderate (126.71 ± 6.34) |

Propriétés

IUPAC Name |

1-chloro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPNJCAMHOJTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052447 | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chlorophenyl phenyl ether appears as liquid. Density 1.193 g / cm3. Insoluble or slightly soluble in water., Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

543 to 545 °F at 760 mmHg (NTP, 1992), 284-5 °C | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

3.3 mg/l @ 25 °C | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2026 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2026 @ 15 °C | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0027 [mmHg], 0.0027 torr @ 25 °C (calc) | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

7005-72-3, 55398-86-2 | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenyl phenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7005-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiphenyl ether (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055398862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY689Y3GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-8 °C | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.